3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide
3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0776519
InChI:
InChI=1S/C20H21Cl2N3O2/c1-2-19(26)25-11-9-24(10-12-25)18-6-4-3-5-17(18)23-20(27)14-7-8-15(21)16(22)13-14/h3-8,13H,2,9-12H2,1H3,(H,23,27)
SMILES:
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula:
C20H21Cl2N3O2
Molecular Weight:
406.3 g/mol
3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide
CAS No.:
Cat. No.: VC0776519
Molecular Formula: C20H21Cl2N3O2
Molecular Weight: 406.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21Cl2N3O2 |
|---|---|
| Molecular Weight | 406.3 g/mol |
| IUPAC Name | 3,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C20H21Cl2N3O2/c1-2-19(26)25-11-9-24(10-12-25)18-6-4-3-5-17(18)23-20(27)14-7-8-15(21)16(22)13-14/h3-8,13H,2,9-12H2,1H3,(H,23,27) |
| Standard InChI Key | LSFSPHGRMSKZEM-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator